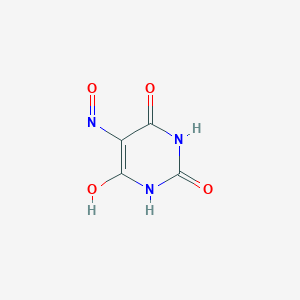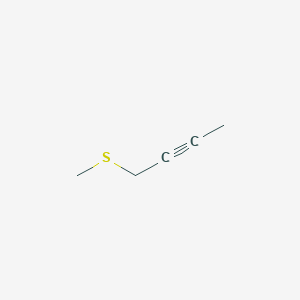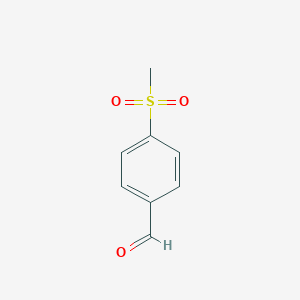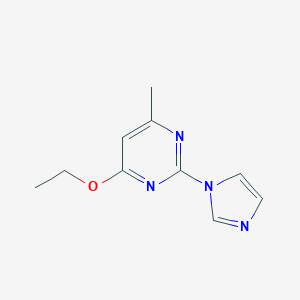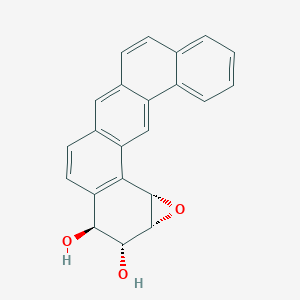
DB(aj)A-DE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. DB(aj)A-DE has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.
Mecanismo De Acción
The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. DB(aj)A-DE may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.
Efectos Bioquímicos Y Fisiológicos
DB(aj)A-DE has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. DB(aj)A-DE may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using DB(aj)A-DE is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.
Direcciones Futuras
There are several potential future directions for research on DB(aj)A-DE, including:
1. Investigation of the effects of DB(aj)A-DE on different cell types and tissues to identify potential targets for cancer prevention and treatment.
2. Development of new synthesis methods for DB(aj)A-DE to improve yields and purity.
3. Investigation of the pharmacokinetics and metabolism of DB(aj)A-DE in vivo to better understand its potential as a research tool.
4. Development of new derivatives of DB(aj)A-DE with improved properties for specific research applications.
5. Investigation of the effects of DB(aj)A-DE on epigenetic modifications and gene expression to identify potential mechanisms of action.
Conclusion:
DB(aj)A-DE is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of DB(aj)A-DE and to identify new directions for research on this compound.
Métodos De Síntesis
DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of DB(aj)A-DE is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. DB(aj)A-DE can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.
Propiedades
Número CAS |
119181-08-7 |
|---|---|
Nombre del producto |
DB(aj)A-DE |
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
Clave InChI |
ICNAMIKDCKTULS-LNRXMEIDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Otros números CAS |
121209-33-4 |
Sinónimos |
anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



